molecular formula C22H17NO5 B3396124 (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate CAS No. 1007674-79-4

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B3396124
CAS No.: 1007674-79-4
M. Wt: 375.4 g/mol
InChI Key: CLTXSISMOPYQJO-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate typically involves a multi-step process. One common approach starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the carboxylate group. The vinyl group is then added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The final step involves the methoxylation of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of high-throughput screening for catalyst optimization can significantly enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The pyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of (E)-2-hydroxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate.

    Reduction: Formation of (E)-2-methoxy-4-(2-(pyridin-4-yl)ethyl)phenyl benzo[d][1,3]dioxole-5-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and as a component in photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methoxy-4-(2-(pyridin-3-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate
  • (E)-2-methoxy-4-(2-(pyridin-2-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate
  • (E)-2-methoxy-4-(2-(quinolin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate

Uniqueness

What sets (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-25-20-12-16(3-2-15-8-10-23-11-9-15)4-6-19(20)28-22(24)17-5-7-18-21(13-17)27-14-26-18/h2-13H,14H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTXSISMOPYQJO-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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